molecular formula C21H25N3O4S B11108630 (2S)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

(2S)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

Cat. No.: B11108630
M. Wt: 415.5 g/mol
InChI Key: FYSMZWHNLVPDLE-IBGZPJMESA-N
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Description

3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE is a complex organic compound with a unique structure that includes an isoindole moiety, a sulfamoylphenyl group, and a butanamide backbone

Preparation Methods

The synthesis of 3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE involves multiple steps, typically starting with the preparation of the isoindole intermediate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamoylphenyl group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The isoindole moiety and the sulfamoylphenyl group play crucial roles in binding to these targets, thereby influencing the compound’s activity .

Comparison with Similar Compounds

When compared to similar compounds, 3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

InChI

InChI=1S/C21H25N3O4S/c1-14(2)19(24-13-16-5-3-4-6-18(16)21(24)26)20(25)23-12-11-15-7-9-17(10-8-15)29(22,27)28/h3-10,14,19H,11-13H2,1-2H3,(H,23,25)(H2,22,27,28)/t19-/m0/s1

InChI Key

FYSMZWHNLVPDLE-IBGZPJMESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)N2CC3=CC=CC=C3C2=O

Canonical SMILES

CC(C)C(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)N2CC3=CC=CC=C3C2=O

Origin of Product

United States

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